Boc-(S)-alpha-(1-naphthalenylmethyl)-proline

Description

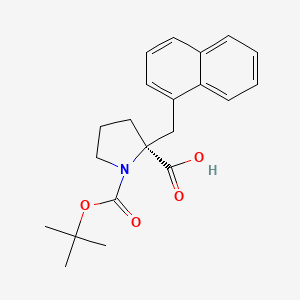

Boc-(S)-alpha-(1-naphthalenylmethyl)-proline is a chiral proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 1-naphthalenylmethyl substituent at the alpha position of the proline ring. This compound is widely used in peptide synthesis and asymmetric catalysis due to its stereochemical stability and bulky aromatic substituent, which enhances steric hindrance and π-π interactions . The 1-naphthalenyl group contributes to unique crystallinity and hydrogen-bonding patterns, as observed in related naphthalene-containing structures .

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-7-12-21(22,18(23)24)14-16-10-6-9-15-8-4-5-11-17(15)16/h4-6,8-11H,7,12-14H2,1-3H3,(H,23,24)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZACKVIUSVDGM-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Boc-(S)-alpha-(1-naphthalenylmethyl)-proline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of protein interactions and enzyme mechanisms.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Boc-(S)-alpha-(1-naphthalenylmethyl)-proline exerts its effects involves its interaction with molecular targets and pathways. The Boc group protects the amino group, allowing for selective reactions, while the naphthalenylmethyl group can engage in π-π interactions with other aromatic systems. The proline backbone contributes to the compound's conformational stability and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Boc-(S)-alpha-(1-naphthalenylmethyl)-proline and analogous compounds:

Physicochemical Properties

- This compound : Expected to exhibit high hydrophobicity (logP > 3) and a melting point >150°C due to aromatic stacking .

- Boc-(R)-alpha-(2-naphthalenylmethyl)-proline : Similar hydrophobicity but lower crystallinity compared to the 1-naphthalenyl isomer, as the 2-substitution disrupts planarity .

- Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline : Lower boiling point (~300°C estimated) and higher density (1.5–1.6 g/cm³) due to bromine .

- Boc-(R)-alpha-(3-phenyl-allyl)-proline : Boiling point 479.9°C at 760 mmHg; density 1.166 g/cm³ .

Crystallographic and Hydrogen-Bonding Behavior

- The 1-naphthalenyl group in related compounds (e.g., naphthalen-1-ylmethanol) forms infinite O–H⋯O hydrogen-bonded chains parallel to the [100] direction, suggesting similar intermolecular interactions in this compound .

- In contrast, 2-naphthalenyl derivatives lack this directional hydrogen-bonding network, reducing crystallinity .

Biological Activity

Boc-(S)-alpha-(1-naphthalenylmethyl)-proline is a proline derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropsychiatric disorders and as a modulator of various receptor activities. This compound is characterized by its unique structure, which includes a naphthylmethyl group that may influence its interactions with biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₉NO₂

- Molecular Weight : 255.32 g/mol

- Exact Mass : 255.146 g/mol

The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Neuropsychiatric Applications

Research indicates that this compound exhibits significant activity as an inhibitor of p21-activated kinases (PAKs), which are implicated in various neuropsychiatric conditions such as schizophrenia and Alzheimer's disease. PAKs play a crucial role in neuronal signaling pathways, and their inhibition may lead to therapeutic benefits in treating cognitive impairments associated with these disorders .

The compound's biological activity appears to be mediated through multiple mechanisms:

- Inhibition of PAKs : By inhibiting PAKs, this compound may help in reversing defects in neuronal morphology and function, which are often observed in neurodegenerative diseases .

- Modulation of Receptor Activity : This compound may also interact with the P2X7 receptor, known for its role in pain and inflammation, suggesting a broader therapeutic potential beyond neuropsychiatric applications .

In vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce neuronal cell death induced by ATP through P2X7 receptor activation. Such findings highlight its potential as a neuroprotective agent .

Study Overview

A series of studies have been conducted to evaluate the efficacy of this compound in various models:

- Neuroprotective Effects : In a transgenic mouse model of Alzheimer's disease, treatment with this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function .

- Pain Modulation : Another study assessed the compound's effects on neuropathic pain models, revealing that it significantly alleviated pain symptoms by modulating P2X7 receptor activity .

Summary of Findings

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Neuroprotection | Transgenic mice | Reduced amyloid plaques; improved cognition |

| Pain modulation | Neuropathic pain model | Alleviated pain symptoms via P2X7 modulation |

Q & A

Q. What are the critical steps for synthesizing Boc-(S)-alpha-(1-naphthalenylmethyl)-proline with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity requires stringent control of chiral centers during synthesis. Key steps include:

- Using tert-butoxycarbonyl (Boc) protection to prevent racemization at the proline nitrogen .

- Employing asymmetric catalysis or chiral auxiliaries during the introduction of the 1-naphthalenylmethyl group.

- Validate purity via chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. Cross-referencing with X-ray crystallography data (e.g., bond angles in , Table C15—C20) ensures structural fidelity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm) and coupling constants to confirm stereochemistry .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and proline ring vibrations .

Q. How should researchers design experiments to study the compound’s role in modulating peptide backbone conformation?

- Methodological Answer :

- Molecular Dynamics Simulations : Model the compound’s impact on peptide helicity or β-turn stability using software like GROMACS .

- Circular Dichroism (CD) : Compare spectra of peptides synthesized with and without the modified proline to assess conformational changes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for naphthalene-proline conformers be resolved?

- Methodological Answer :

- Cross-Validation : Use XRD-derived crystal structures (, C11—B2 bond data) as a reference for NMR assignments.

- Computational Chemistry : Perform density functional theory (DFT) calculations to reconcile discrepancies between solution-phase (NMR) and solid-state (XRD) conformations .

- Statistical Analysis : Apply error propagation models () to quantify uncertainty in experimental measurements.

Q. What strategies minimize bias in assessing the compound’s biological activity in vitro?

- Methodological Answer :

- Randomized Blinding : Allocate experimental groups using stratified randomization (, Table C-7) to avoid selection bias.

- Control Groups : Include vehicle controls (e.g., DMSO) and positive/negative controls for toxicity assays (, Table B-1).

- Data Transparency : Report all outcomes, including negative results, per toxicological risk-of-bias guidelines (, Table C-6) .

Q. How can batch-to-batch variability in synthesis affect reproducibility, and what mitigations are recommended?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document reaction conditions (temperature, solvent purity) and purification steps (e.g., column chromatography gradients).

- Quality Control (QC) : Implement in-process checks (e.g., TLC, HPLC) and validate subsampling methods to ensure homogeneity () .

- Error Tracking : Use variance analysis (ANOVA) to identify critical variables contributing to batch differences .

Methodological Guidance for Data Interpretation

Q. What systematic approaches are recommended for literature reviews on the compound’s toxicological profile?

- Methodological Answer :

- Search Strategy : Use Boolean terms (e.g., “naphthalene AND proline derivatives AND toxicity”) in databases like PubMed or SciFinder, excluding non-academic sources () .

- Inclusion Criteria : Prioritize studies with controlled exposure routes (oral, inhalation) and mammalian models (, Table B-1) .

- Critical Appraisal : Assess bias using risk-of-bias tools () and resolve conflicting data via meta-analysis .

Q. How should researchers address incomplete datasets in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Imputation Methods : Use multivariate regression to estimate missing data points, ensuring transparency in assumptions ().

- Sensitivity Analysis : Test how missing data affect SAR conclusions (e.g., using Monte Carlo simulations) .

Tables for Key Data Interpretation

| Analytical Technique | Key Parameters | Application Example |

|---|---|---|

| Chiral HPLC | Retention time, enantiomeric excess | Purity validation of Boc-protected proline |

| DFT Calculations | Gibbs free energy, bond angles | Conformational analysis of naphthalene-proline |

| Meta-Analysis | Odds ratio, confidence intervals | Resolving toxicity data contradictions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.